6-Ethyl-2,6-diazaspiro[3.4]octane

Cardiac Safety hERG Lead Optimization

Sourcing a spirocyclic amine building block with inconsistent purity or uncertain hERG liability stalls lead optimization. 6-Ethyl-2,6-diazaspiro[3.4]octane (CAS 135380-34-6) directly addresses this, enabling progression of critical discovery programs. This specific N-ethyl derivative delivers quantifiable advantages over unsubstituted or other N-alkyl analogs: - >3.7-fold lower hERG affinity (IC50 >30 µM vs. 8.2 µM for the unsubstituted core), reducing cardiac risk [1][2]. - Optimized lipophilicity (XLogP3 = 1.2) for superior oral absorption potential [3]. - Proven utility: yields KRAS G12C inhibitors with 2.3 nM IC50 and antitubercular leads with MICs as low as 0.016 µg/mL [4][5]. Supply chain assurance: Consistent, high-purity lots with full analytical documentation, shipped globally from temperature-controlled stock.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13938973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2,6-diazaspiro[3.4]octane
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCN1CCC2(C1)CNC2
InChIInChI=1S/C8H16N2/c1-2-10-4-3-8(7-10)5-9-6-8/h9H,2-7H2,1H3
InChIKeyWQEBYNUXWYRLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2,6-diazaspiro[3.4]octane: Spirocyclic Diamine Scaffold


6-Ethyl-2,6-diazaspiro[3.4]octane (CAS 135380-34-6) is a spirocyclic diamine building block [1]. It comprises a diazaspiro[3.4]octane core with an ethyl substituent at the 6-position . Its high fraction of sp3-hybridized carbons (Fsp³) and conformational rigidity are favored in modern drug discovery for improving target selectivity and physicochemical properties [1]. This specific ethyl substitution distinguishes it from other N-alkyl analogs and serves as a key pharmacophore in inhibitor development .

Risks of Substituting 6-Ethyl-2,6-diazaspiro[3.4]octane


While the 2,6-diazaspiro[3.4]octane core is a privileged structure, the specific N-alkyl substituent is not a trivial exchange. Variations in the 6-position alter lipophilicity (cLogP) and steric bulk, which can drastically shift a compound's safety and potency profile [1]. As the evidence below demonstrates, the ethyl group of 6-ethyl-2,6-diazaspiro[3.4]octane provides a quantifiable safety advantage over the unsubstituted core (reduced hERG liability) and yields a more potent antitubercular lead than its methyl and propyl analogs [1]. Substituting this specific building block with a different N-alkyl derivative can therefore invalidate established structure-activity relationships (SAR) and require extensive re-optimization of a lead series.

6-Ethyl-2,6-diazaspiro[3.4]octane vs. Closest Analogs


Reduced hERG Liability vs. Unsubstituted Core

In a direct comparison, 6-ethyl-2,6-diazaspiro[3.4]octane exhibits significantly reduced affinity for the hERG potassium channel, a critical anti-target for cardiac safety, compared to the unsubstituted 2,6-diazaspiro[3.4]octane core . This finding is crucial for lead optimization where minimizing hERG activity is a key goal.

Cardiac Safety hERG Lead Optimization Medicinal Chemistry

Enhanced Antitubercular Potency vs. Methyl/Propyl Analogs

A 2023 structure-activity relationship (SAR) study of 12 nitrofuran carboxamide derivatives elaborated from various N-alkyl-2,6-diazaspiro[3.4]octane building blocks identified the 6-ethyl derivative as the most potent core against Mycobacterium tuberculosis H37Rv [1]. The resulting lead compound (a 1,2,4-triazole-substituted derivative) demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL [1].

Tuberculosis Antibacterial SAR Nitrofuran

KRAS G12C Covalent Inhibitor Pharmacophore

The 6-ethyl-2,6-diazaspiro[3.4]octane motif has been reported as a key pharmacophore in the development of covalent inhibitors targeting the KRAS G12C mutant, a major oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) . A 2025 study reported a derivative (Compound 56.6) containing this spirocyclic core that exhibited an IC50 of 2.3 nM against KRAS G12C-mutant NSCLC cells .

Oncology KRAS Covalent Inhibitor Pharmacophore

Balanced Lipophilicity vs. N-Alkyl Analogs

Computational analysis reveals that the ethyl group provides a balanced lipophilicity profile compared to other common N-alkyl substitutions [1]. The calculated XLogP3 of 6-ethyl-2,6-diazaspiro[3.4]octane is 1.2, which is substantially higher than the methyl analog (XLogP3 = -0.1) and lower than what would be expected for the propyl or isopropyl analogs [1]. This positions it in a favorable range for both solubility and permeability.

Physicochemical Properties Lipophilicity Drug-likeness cLogP

Application Scenarios for 6-Ethyl-2,6-diazaspiro[3.4]octane


Antitubercular Lead Optimization

This compound is the preferred building block for generating nitrofuran carboxamide derivatives targeting M. tuberculosis. As demonstrated, it enables the synthesis of leads with MICs as low as 0.016 μg/mL [1]. Its use over other N-alkyl analogs is justified by the SAR study that identified it as the optimal core for this chemotype [1]. Furthermore, its >3.7-fold lower hERG affinity compared to the unsubstituted core makes it a safer choice for early lead optimization, potentially avoiding downstream cardiac toxicity issues [2].

Covalent KRAS G12C Inhibitor Development

For teams focused on covalent inhibition of KRAS G12C, this compound is a validated pharmacophore element. Published research shows that derivatives incorporating this core achieve single-digit nanomolar IC50 values (2.3 nM) in NSCLC cell assays [1]. Procuring this specific spirocyclic amine is a strategic decision based on its proven tractability in a challenging and highly competitive oncology target space [1].

Kinase Inhibitor Design with Favorable Profile

In kinase inhibitor design, where balancing potency, selectivity, and safety is critical, 6-ethyl-2,6-diazaspiro[3.4]octane offers a quantifiable advantage. Its calculated XLogP3 of 1.2 is more favorable for achieving good oral absorption than more polar analogs like the 6-methyl derivative (XLogP3 = -0.1) [1][2]. Concurrently, its proven >30 µM hERG IC50 provides a substantial safety margin against cardiac toxicity compared to the unsubstituted core (8.2 µM) , making it a rational choice for lead series requiring a wide therapeutic index.

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